An In-depth Technical Guide to (2-Oxoindolin-6-yl)boronic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (2-Oxoindolin-6-yl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Oxoindolin-6-yl)boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, combining the privileged 2-oxindole scaffold with the versatile reactivity of a boronic acid.
Core Chemical Properties
(2-Oxoindolin-6-yl)boronic acid is a solid at room temperature.[1] While detailed experimental data for this specific compound is not extensively published, the following table summarizes its key chemical identifiers and expected properties based on supplier information and general knowledge of arylboronic acids.
| Property | Value | Source |
| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | [1] |
| CAS Number | 1217500-61-2 | |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | |
| Appearance | Solid | [1] |
| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place. | |
| InChI Key | HELVKHFMEKVUOY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of (2-Oxoindolin-6-yl)boronic acid is not explicitly detailed in publicly available literature. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent.[2][3][4] The logical precursor for this synthesis is 6-bromo-2-oxindole, a commercially available starting material.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to (2-Oxoindolin-6-yl)boronic acid from 6-bromo-2-oxindole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation of a Miyaura borylation reaction and would require optimization for this specific substrate.
Materials:
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6-bromo-2-oxindole
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Hydrochloric acid (e.g., 1 M aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Nitrogen or Argon gas supply
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-oxindole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
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Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.
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Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., acetone or THF) and add an aqueous solution of a strong acid (e.g., 1 M HCl). Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
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Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove non-polar impurities. The product may precipitate from the aqueous layer or require extraction and subsequent purification by recrystallization or column chromatography to yield (2-Oxoindolin-6-yl)boronic acid.
Applications in Organic Synthesis and Medicinal Chemistry
(2-Oxoindolin-6-yl)boronic acid is a bifunctional molecule with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. The 2-oxindole core is a common motif in many biologically active natural products and synthetic drugs. The boronic acid functionality provides a handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The primary utility of (2-Oxoindolin-6-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 6-position of the oxindole ring and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.
This powerful reaction enables the synthesis of a diverse library of 6-substituted 2-oxindole derivatives, which can be screened for various biological activities.
Potential in Drug Discovery
While there is no specific publicly available information on the biological activity of (2-Oxoindolin-6-yl)boronic acid itself, its constituent parts suggest its utility as a scaffold for the development of therapeutic agents. Boronic acids are known to act as inhibitors for a variety of enzymes, particularly serine proteases. The oxindole skeleton is a well-established pharmacophore found in numerous kinase inhibitors and other drug candidates.
The combination of these two moieties in (2-Oxoindolin-6-yl)boronic acid makes it an attractive starting point for the design of novel enzyme inhibitors or other biologically active molecules.
Conclusion
(2-Oxoindolin-6-yl)boronic acid is a valuable and versatile chemical intermediate. Its synthesis can be readily achieved through established palladium-catalyzed borylation methods. The presence of both the 2-oxindole core and the boronic acid functionality makes it a highly attractive building block for the synthesis of diverse molecular libraries for screening in drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research into the derivatization of this compound is likely to yield new and potent biologically active molecules.
